Cas no 1807094-99-0 (2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine)

2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine is a highly functionalized pyridine derivative with significant utility in synthetic organic chemistry. The presence of multiple reactive functional groups—cyano, difluoromethyl, iodo, and nitro—enables its use as a versatile intermediate in the synthesis of complex heterocyclic compounds. The electron-withdrawing nitro and cyano groups enhance reactivity in nucleophilic substitution and cross-coupling reactions, while the iodo substituent facilitates palladium-catalyzed transformations. The difluoromethyl group offers unique electronic and steric properties, making this compound valuable in medicinal chemistry and agrochemical research. Its well-defined structure and high purity ensure consistent performance in demanding applications, such as the development of fluorinated bioactive molecules.
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine structure
1807094-99-0 structure
商品名:2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine
CAS番号:1807094-99-0
MF:C7H2F2IN3O2
メガワット:325.010960102081
CID:4874697

2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine 化学的及び物理的性質

名前と識別子

    • 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine
    • インチ: 1S/C7H2F2IN3O2/c8-7(9)5-3(1-11)12-2-4(6(5)10)13(14)15/h2,7H
    • InChIKey: DWPUSXVNAYVPCG-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=CN=C(C#N)C=1C(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 300
  • トポロジー分子極性表面積: 82.5
  • 疎水性パラメータ計算基準値(XlogP): 2

2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029043979-1g
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine
1807094-99-0 97%
1g
$3,129.00 2022-03-31
Alichem
A029043979-500mg
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine
1807094-99-0 97%
500mg
$1,597.40 2022-03-31
Alichem
A029043979-250mg
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine
1807094-99-0 97%
250mg
$998.40 2022-03-31

2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine 関連文献

2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridineに関する追加情報

Introduction to 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine (CAS No. 1807094-99-0)

2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine, with the CAS number 1807094-99-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitropyridines, which are known for their versatile applications in medicinal chemistry due to their unique structural and electronic properties.

The molecular structure of 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine incorporates several key functional groups, including a cyano group, a difluoromethyl group, an iodine substituent, and a nitro group. These functional groups contribute to the compound's reactivity and make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the iodine atom, in particular, makes it a useful building block for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential therapeutic applications. Nitropyridines have been extensively studied for their antimicrobial, antiviral, and anticancer properties. The specific arrangement of functional groups in 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine suggests that it may exhibit similar bioactivities. Preliminary studies have shown that derivatives of this compound can interact with biological targets in ways that warrant further investigation.

The difluoromethyl group is particularly noteworthy as it is frequently incorporated into drug candidates due to its ability to enhance metabolic stability and binding affinity. In the context of 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine, this group may play a crucial role in modulating the compound's pharmacokinetic properties. Additionally, the cyano group can serve as a handle for further chemical modifications, allowing researchers to explore different pharmacological profiles.

The iodo substituent on the pyridine ring is another important feature that facilitates further synthetic transformations. Iodinated pyridines are commonly used in medicinal chemistry because they can be easily converted into other functional groups through various coupling reactions. This property makes 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine a versatile intermediate for constructing more complex molecules.

The nitro group in the molecule is known to influence both the electronic properties and the reactivity of the compound. In some cases, nitro groups can be reduced to amino groups, which are crucial for biological activity. The position of the nitro group at the 5-position of the pyridine ring in 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine may affect its interaction with biological targets, making it an interesting candidate for drug discovery.

In academic research, 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine has been utilized as a precursor in the synthesis of various nitrogen-containing heterocycles. These heterocycles are of great interest due to their prevalence in natural products and pharmaceuticals. For instance, researchers have explored its use in generating pyridazine and pyrimidine derivatives, which have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer pathways.

The synthesis of 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine involves multi-step organic transformations that highlight its complexity and synthetic utility. The process typically begins with the preparation of a halogenated pyridine derivative, followed by functionalization with a cyano group and subsequent introduction of a difluoromethyl moiety. The final step often involves nitration at the appropriate position on the ring. Each step requires careful optimization to ensure high yield and purity.

The growing body of literature on nitropyridines underscores their potential as pharmacophores. For example, recent studies have demonstrated that certain nitropyridines exhibit potent activity against drug-resistant bacterial strains. The structural features of 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine, including its electron-withdrawing groups and halogen substituents, suggest that it may possess similar properties. Further investigation into its biological activity could uncover new therapeutic strategies.

The agrochemical industry has also shown interest in nitropyridines due to their potential as pesticides and herbicides. The unique combination of functional groups in 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine makes it a promising candidate for developing novel agrochemicals that target specific enzymatic pathways in pests while minimizing environmental impact.

In conclusion, 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine (CAS No. 1807094-99) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its structural features and synthetic accessibility make it a valuable tool for exploring new bioactive molecules. As research continues to uncover the therapeutic applications of nitropyridines, compounds like this will undoubtedly play a crucial role in developing next-generation drugs and agricultural solutions.

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